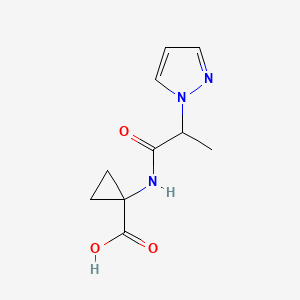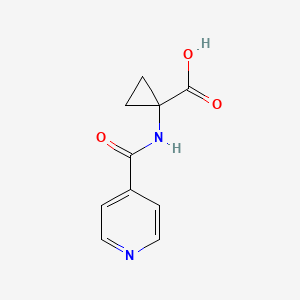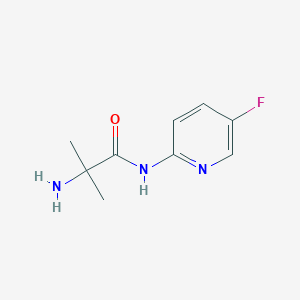
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, also known as CPPC, is a synthetic compound that has been the subject of extensive research in the field of medicinal chemistry. CPPC is a cyclic amino acid derivative that has been shown to exhibit potent biological activity, making it a promising candidate for the development of new drugs and therapies. In
作用机制
The mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation and inflammation. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its potent biological activity, which makes it a promising candidate for the development of new drugs and therapies. However, one limitation of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is its complex synthesis, which requires a high level of technical expertise and specialized equipment. Additionally, the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is not well understood, which may limit its potential applications.
未来方向
There are several future directions for research on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. One area of research is the development of new drugs and therapies based on 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid. Another area of research is the elucidation of the mechanism of action of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid, which may help to identify new targets for drug development. Additionally, research on the synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the development of more efficient and cost-effective methods for its production. Finally, research on the biological activity of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid may lead to the discovery of new applications for this promising compound.
合成方法
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 1,3-dibromo-2-propanol with pyrazole, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. Other methods include the reaction of pyrazole with ethyl bromoacetate, followed by the reaction of the resulting intermediate with cyclopropane-1-carboxylic acid. The synthesis of 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid is a complex process that requires a high level of technical expertise and specialized equipment.
科学研究应用
1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been the subject of extensive research in the field of medicinal chemistry due to its potent biological activity. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antitumor activity, making it a promising candidate for the development of new cancer therapies. 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has also been shown to exhibit anti-inflammatory activity, making it a potential treatment for a variety of inflammatory diseases. Additionally, 1-(2-Pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid has been shown to exhibit antibacterial and antifungal activity, making it a potential treatment for a variety of infectious diseases.
属性
IUPAC Name |
1-(2-pyrazol-1-ylpropanoylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(13-6-2-5-11-13)8(14)12-10(3-4-10)9(15)16/h2,5-7H,3-4H2,1H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJNDTJDJSDCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)

![1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)